鸟苷酰-(3'-->5')-3'-鸟苷酸,环状核苷酸,二钠盐

描述

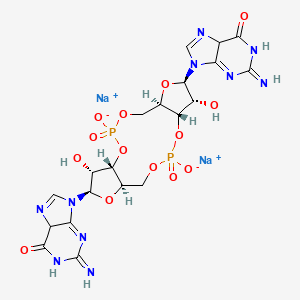

Cyclic di-GMP is a second messenger in bacteria involved in diverse prokaryotic processes, including biofilm formation, motility, virulence, and cell cycling. In eukaryotic cells, cyclic di-GMP is detected by and binds to the transmembrane protein stimulator of interferon genes (STING; Kd = 1.21 µM), leading to activation of the innate immune system. It has been used at a preset molar ratio with STING dimers in binding assays to determine the binding constants of particularly tight binding partners, such as 2’3’-cGAMP. Cyclic di-GMP induces IFN-β mRNA expression in vitro (EC50 = 537.8 nM) but less potently than 2’3’-cGAMP, 3’2’-cGAMP, 3’3’-cGAMP, and 2’2’-cGAMP.

科学研究应用

视觉和光转导

在视网膜光感受器细胞(视杆和视锥)中,cGMP 调节视觉光转导。光诱导的超极化降低细胞内钙水平,激活鸟苷酸环化酶激活蛋白(GCAP)。这些蛋白增强 cGMP 合成,维持光感受器功能。 有趣的是,视锥细胞比视杆细胞表现出更高的 cGMP 合成,影响光适应 .

神经传递和神经调节

cGMP 参与神经元信号传导。在大脑中,鸟苷酸环化酶 2C(GC-C)在肠神经元和多巴胺能神经元中表达。GC-C 激活放大由谷氨酸和乙酰胆碱受体调节的兴奋性反应。 研究人员研究其在注意力缺陷障碍和多动症中的作用 .

胃肠功能和分泌

GC-C 还调节肠上皮分泌。GC-C 被其配体(如鸟苷蛋白和尿鸟苷蛋白)激活,刺激氯化物和碳酸氢盐分泌,帮助消化和液体平衡。 靶向 GC-C 可能对胃肠道疾病具有治疗意义 .

抗癌策略

研究人员正在探索基于 cGMP 的抗癌疗法。例如:

肺动脉高压和 NO 途径

在肺动脉高压 (PAH) 中,受损的 NO-cGMP 信号传导导致血管收缩。利奥西呱(一种可溶性鸟苷酸环化酶刺激剂)等疗法提高 cGMP 水平,改善 PAH 症状。 研究人员继续探索针对这种疾病的新型基于 cGMP 的治疗方法 .

这些应用突出了 cGMP 在生理过程和疾病通路中的多功能性。其作用不仅限于心血管系统,还影响着视觉、神经传递和癌症生物学。 随着研究的进展,我们可能会发现这种非凡的环状核苷酸的更多令人兴奋的应用! 🌟

作用机制

Target of Action

The primary target of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is Guanylate Cyclase (GC) . GC is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate . It is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .

Mode of Action

The compound interacts with its target, GC, to catalyze the conversion of GTP to cGMP . This process is part of the G protein signaling cascade, which is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell .

Biochemical Pathways

The affected pathway is the G protein signaling cascade . This cascade is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide .

Pharmacokinetics

Similar compounds, such as bi 685509, a soluble guanylyl cyclase activator, have been studied . BI 685509 was rapidly absorbed after oral administration, and exposure increased in a dose-proportional manner after single doses . BI 685509 pharmacokinetics appeared linear with time; steady state occurred 3–5 days after each multiple-dosing period .

Result of Action

The result of the action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is the production of cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide . Depending on cell type, it can drive adaptive/developmental changes requiring protein synthesis .

Action Environment

The action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is influenced by environmental factors such as intracellular calcium levels . The G protein signaling cascade, which the compound is part of, is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . Therefore, the compound’s action, efficacy, and stability may be influenced by the calcium levels in the cell .

生化分析

Biochemical Properties

The compound interacts with a variety of enzymes and proteins, most notably guanylate cyclase . Guanylate cyclase is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate . The interaction between Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt and these biomolecules is crucial for the regulation of various biochemical reactions.

Cellular Effects

Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .

Molecular Mechanism

At the molecular level, Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .

Metabolic Pathways

Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

生物活性

Guanylyl-(3'-->5')-3'-guanylic acid, commonly referred to as cyclic guanosine monophosphate (cGMP), is a crucial second messenger in various biological processes. This compound is synthesized from guanosine triphosphate (GTP) by guanylate cyclase enzymes and plays a significant role in signal transduction pathways across different organisms.

cGMP mediates its effects primarily through the activation of protein kinases, modulation of ion channels, and regulation of phosphodiesterases (PDEs). The signaling pathway is initiated when nitric oxide (NO) binds to soluble guanylyl cyclase, leading to increased cGMP levels. This process is essential for various physiological functions, including:

- Vasodilation : cGMP induces relaxation of smooth muscle cells, contributing to blood vessel dilation and lowering blood pressure .

- Neurotransmission : In the nervous system, cGMP acts as a signaling molecule that modulates neurotransmitter release and neuronal excitability.

- Cellular Response to Stress : In plants, cGMP is involved in responses to abiotic and biotic stresses, influencing stomatal closure and root development .

Physiological Roles

- Cardiovascular Health : cGMP has been implicated in cardiovascular health due to its role in vasodilation. Studies have shown that compounds like BAY 41-2272 can enhance cGMP levels independently of NO, leading to potential therapeutic applications in treating hypertension and other cardiovascular diseases .

- Erectile Function : Research indicates that cGMP is critical for penile erection. Activators of soluble guanylyl cyclase can induce erection in animal models, emphasizing the importance of cGMP in sexual health .

- Plant Biology : In plants, cGMP synthesis is crucial during pathogen responses and stress adaptation. Increased levels of cGMP have been associated with enhanced expression of defense-related genes .

Table 1: Effects of cGMP on Different Biological Processes

Case Study: Cardiovascular Applications

A study by Klessig et al. (2000) demonstrated that NO-cGMP signaling plays a pivotal role in cardiovascular responses. The administration of NO donors increased cGMP levels significantly, leading to improved vascular function and reduced blood pressure in hypertensive models . This finding supports the therapeutic potential of targeting the NO/cGMP pathway for managing cardiovascular diseases.

Case Study: Plant Stress Responses

Research conducted by Pagnussat et al. (2003) highlighted the role of cGMP in plant responses to abiotic stress. The study showed that elevated cGMP levels were associated with increased stomatal closure during drought conditions, thereby enhancing plant survival under stress . This underscores the importance of cGMP as a signaling molecule in both plant and animal systems.

属性

IUPAC Name |

disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-17-(2-imino-6-oxo-5H-purin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-2-imino-5H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H2,21,27,33)(H2,22,28,34);;/q;2*+1/p-2/t5-,6-,7?,8?,9-,10-,11-,12-,17-,18-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYXPTMLWUPPQQ-CHBWPDGOSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N10Na2O14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。